N-(2-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
説明
N-(2-Methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a pyridazine core substituted with a pyridin-2-ylamino group at position 6 and a piperazine-carboxamide moiety at position 2. The 2-methoxyphenyl group attached to the carboxamide nitrogen confers distinct electronic and steric properties, influencing its pharmacological profile. Its molecular formula is C₂₁H₂₃N₇O₂ (CAS: 1021214-34-5) .
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-30-17-7-3-2-6-16(17)23-21(29)28-14-12-27(13-15-28)20-10-9-19(25-26-20)24-18-8-4-5-11-22-18/h2-11H,12-15H2,1H3,(H,23,29)(H,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMDHGSYZCICGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
PKM-833 [(R)-N-(Pyridazin-3-yl)-4-(7-(Trifluoromethyl)Chroman-4-yl)Piperazine-1-Carboxamide]
- Key Differences: Replaces the pyridin-2-ylamino group with a chroman-4-yl group and introduces a trifluoromethyl substituent.
- Activity : Potent FAAH inhibitor (IC₅₀ = 4.2 nM) with high brain penetration. Demonstrated efficacy in inflammatory pain models (ED₅₀ = 0.3 mg/kg in rats) .
- Advantage : Superior pharmacokinetics due to enhanced lipophilicity from the chroman group.
4-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)Piperazine-1-Carbothioamide (ML267)
- Key Differences : Substitutes carboxamide with carbothioamide and introduces chloro/trifluoromethyl groups on pyridine.
- Activity : Inhibits bacterial phosphopantetheinyl transferase (IC₅₀ = 0.6 µM), disrupting secondary metabolism .
- Limitation : Reduced solubility compared to carboxamide derivatives.
4-(2-Methoxyphenyl)-N-(3-Pyridinyl)Piperazine-1-Carbothioamide
- Key Differences: Carbothioamide instead of carboxamide; pyridin-3-yl vs. pyridin-2-ylamino substitution.
Substituted Phenylpiperazine Derivatives
p-MPPI and p-MPPF (Serotonin 5-HT₁A Antagonists)
- Key Differences : Replace pyridazin-3-yl with p-iodobenzamido (p-MPPI) or p-fluorobenzamido (p-MPPF) groups.
- Activity :
N-(4-Ethylphenyl)-4-(6-(Pyridin-2-ylamino)Pyridazin-3-yl)Piperazine-1-Carboxamide
- Key Differences : 4-Ethylphenyl vs. 2-methoxyphenyl substitution.
Comparative Pharmacological Data
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Pyridazine vs. Pyridine : Pyridazine cores enhance π-π stacking in enzyme active sites (e.g., FAAH), while pyridine derivatives prioritize bacterial targets .
- Carboxamide vs. Carbothioamide : Carbothioamides (e.g., ML267) exhibit stronger enzyme inhibition but poorer solubility .
- Substituent Effects : Electron-donating groups (e.g., 2-methoxy) improve receptor binding affinity, whereas halogenated/CF₃ groups enhance metabolic stability .
Pharmacokinetic Considerations :
Unresolved Questions :
- Direct comparative studies between the query compound and its analogs are lacking. Further in vitro profiling (e.g., binding assays, enzyme inhibition) is needed to clarify its primary mechanism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
